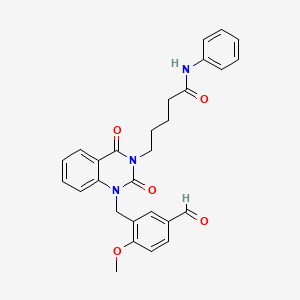
5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazolinone core, a formyl group, and a phenylpentanamide moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Attachment of the Methoxybenzyl Group: This step involves the alkylation of the quinazolinone core with 5-formyl-2-methoxybenzyl chloride under basic conditions.
Formation of the Phenylpentanamide Moiety: The final step involves the coupling of the intermediate with N-phenylpentanamide using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
化学反応の分析
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like NaBH4.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or Jones reagent.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 5-(1-(5-carboxy-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide.
Reduction: 5-(1-(5-hydroxymethyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its quinazolinone core.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Protein Binding: Can be used in studies involving protein-ligand interactions.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Diagnostics: Can be used in the development of diagnostic tools due to its unique chemical properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Potential use in the production of pharmaceutical compounds.
作用機序
The mechanism of action of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, potentially inhibiting their activity. The formyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
類似化合物との比較
Similar Compounds
5-Formyl-2-methoxybenzyl acetate: Similar structure but lacks the quinazolinone core.
Methyl 5-formyl-2-methoxybenzoate: Similar formyl and methoxy groups but different core structure.
Uniqueness
Quinazolinone Core: Provides unique binding properties and potential biological activity.
Complex Structure: The combination of formyl, methoxy, and phenylpentanamide groups makes it distinct from simpler analogs.
This detailed article provides a comprehensive overview of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C28H27N3O5 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C28H27N3O5/c1-36-25-15-14-20(19-32)17-21(25)18-31-24-12-6-5-11-23(24)27(34)30(28(31)35)16-8-7-13-26(33)29-22-9-3-2-4-10-22/h2-6,9-12,14-15,17,19H,7-8,13,16,18H2,1H3,(H,29,33) |
InChIキー |
GGMBOYGXOTZHMY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11273519.png)
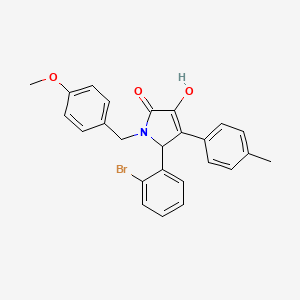
![5-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(furan-2-ylmethyl)pentanamide](/img/structure/B11273542.png)
![2-[5-Methyl-2-(propan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline](/img/structure/B11273543.png)
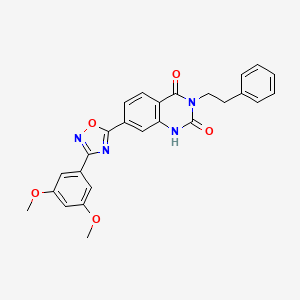
![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11273555.png)
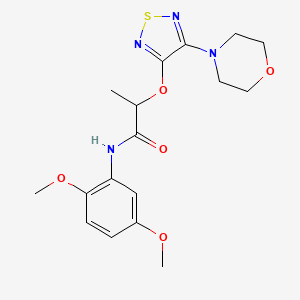
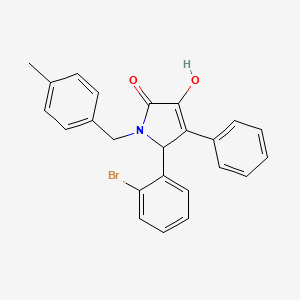
![N-(4-ethylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11273569.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11273578.png)
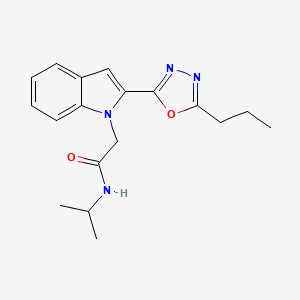
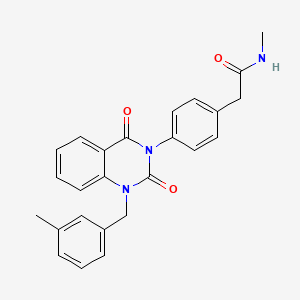
![2-[4-(2-Methylbutan-2-yl)phenoxy]-3-(morpholin-4-yl)quinoxaline](/img/structure/B11273600.png)
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11273601.png)
